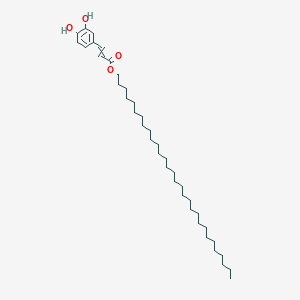![molecular formula C22H32NO5S- B14266324 2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate CAS No. 139448-33-2](/img/structure/B14266324.png)
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate is a complex organic compound featuring a sulfonamide group attached to a benzene ring, a carbonate ester, and a long alkyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Alkyne Chain Introduction:
Carbonate Ester Formation: The final step involves the formation of the carbonate ester by reacting the alkyne-containing sulfonamide with a carbonate source, such as dimethyl carbonate, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate can undergo various types of chemical reactions:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate involves its interaction with molecular targets through its functional groups:
Sulfonamide Group: Can act as an enzyme inhibitor by mimicking the structure of natural substrates.
Alkyne Group: Can participate in click chemistry reactions, forming stable triazole rings.
Carbonate Ester: Can undergo hydrolysis to release carbon dioxide and alcohols, which can further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar sulfonamide group but lacks the alkyne and carbonate ester.
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-ol: Similar structure but with a hydroxyl group instead of a carbonate ester.
Uniqueness
2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
139448-33-2 |
|---|---|
Molecular Formula |
C22H32NO5S- |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
[2-methyl-2-[(4-methylphenyl)sulfonylamino]tridec-3-yn-5-yl] carbonate |
InChI |
InChI=1S/C22H33NO5S/c1-5-6-7-8-9-10-11-19(28-21(24)25)16-17-22(3,4)23-29(26,27)20-14-12-18(2)13-15-20/h12-15,19,23H,5-11H2,1-4H3,(H,24,25)/p-1 |
InChI Key |
JQNSRBPMXABPEU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(C#CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


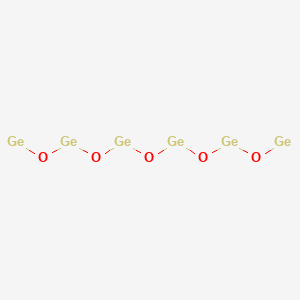
![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)

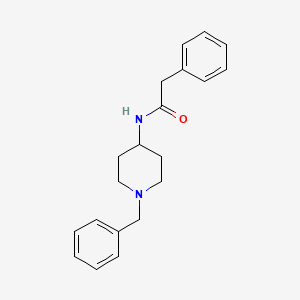
![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
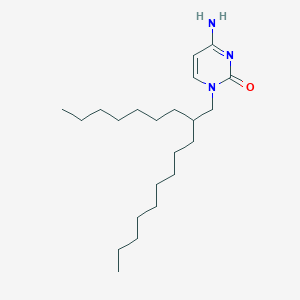
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
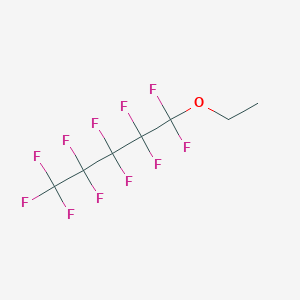

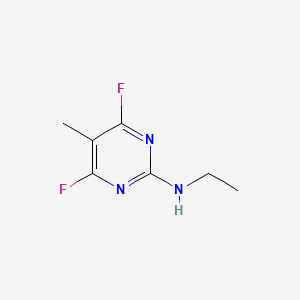
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)


